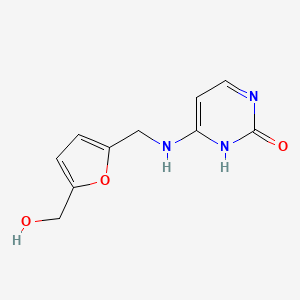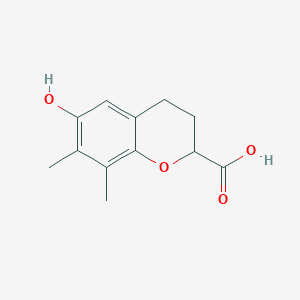
6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid is a chemical compound belonging to the chromane family Chromanes are known for their antioxidant properties and are structurally related to tocopherols, which are forms of vitamin E
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted phenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cardioprotective properties.
Industry: Used in the formulation of antioxidants for food preservation and cosmetic products.
Mechanism of Action
The mechanism of action of 6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid primarily involves its antioxidant properties. It can neutralize free radicals by donating a hydrogen atom, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved often relate to the reduction of oxidative stress and the protection of cellular components from damage.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): A well-known antioxidant with similar properties.
Tocopherols (Vitamin E): Natural antioxidants found in various foods.
Uniqueness
6-Hydroxy-7,8-dimethylchroman-2-carboxylic acid is unique due to its specific structural modifications, which may confer distinct antioxidant properties and potential applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
802915-05-5 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-hydroxy-7,8-dimethyl-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-6-7(2)11-8(5-9(6)13)3-4-10(16-11)12(14)15/h5,10,13H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
OKCSVBNMBUHSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



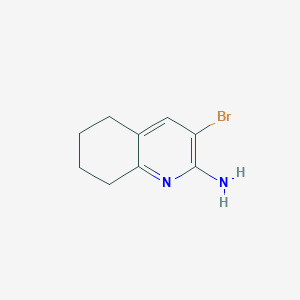
![1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B15067426.png)

![8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15067430.png)
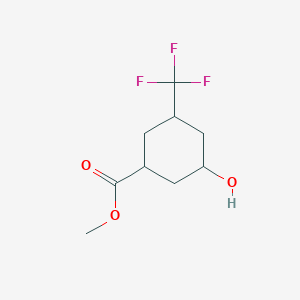
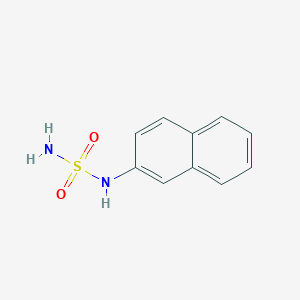

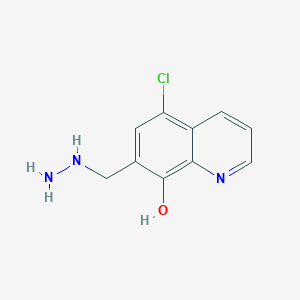

![6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol](/img/structure/B15067458.png)
![1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15067461.png)
